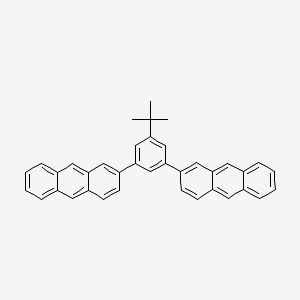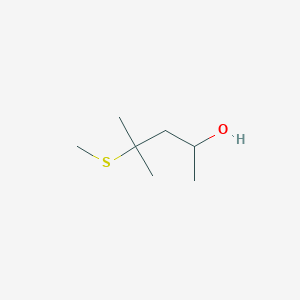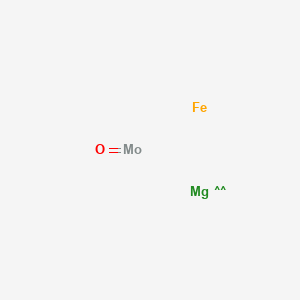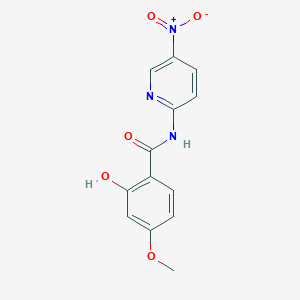![molecular formula C9H10NO4+ B14225786 [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium CAS No. 821005-87-2](/img/structure/B14225786.png)
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium is an organic compound characterized by the presence of a methoxy group, a nitrophenyl group, and an oxidanium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium typically involves the reaction of 4-nitrobenzaldehyde with methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, inhibition of enzyme activity, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-Methoxy-2-(4-nitrophenyl)ethanol]
- [2-Methoxy-5-(2-(4-nitrophenyl)ethenyl)phenol]
- [2-Methoxy-2-(4-aminophenyl)ethenyl]oxidanium
Uniqueness
[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
821005-87-2 |
|---|---|
Formule moléculaire |
C9H10NO4+ |
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
[2-methoxy-2-(4-nitrophenyl)ethenyl]oxidanium |
InChI |
InChI=1S/C9H9NO4/c1-14-9(6-11)7-2-4-8(5-3-7)10(12)13/h2-6,11H,1H3/p+1 |
Clé InChI |
WEDSBLNLXRWXME-UHFFFAOYSA-O |
SMILES canonique |
COC(=C[OH2+])C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)



![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)






![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
